Dihexyl Malonate (CAS No. 1431-37-4): A Comprehensive Technical Guide
Dihexyl Malonate (CAS No. 1431-37-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Dihexyl malonate is a specialty chemical with limited publicly available research data. This guide provides a comprehensive overview based on established principles of organic chemistry, data from homologous malonic acid esters, and general applications of this class of compounds. Predicted data and generalized protocols are clearly indicated.
Introduction
Dihexyl malonate, with the CAS number 1431-37-4, is the di-ester of malonic acid and hexanol. As a member of the dialkyl malonate family, it serves as a versatile building block in organic synthesis. Its chemical structure, featuring an active methylene group flanked by two ester functionalities, allows for a variety of chemical transformations. The two hexyl chains render the molecule significantly more lipophilic than its shorter-chain counterparts like diethyl or dimethyl malonate. This property can be leveraged in applications requiring enhanced solubility in nonpolar organic solvents or in the synthesis of molecules with long alkyl chains for specific biological interactions, such as membrane targeting.
This technical guide provides an in-depth summary of the known and predicted physicochemical properties, spectroscopic characteristics, synthesis protocols, and potential applications of dihexyl malonate, with a focus on its relevance to pharmaceutical and chemical research.
Physicochemical Properties
The physicochemical properties of dihexyl malonate are summarized in Table 1. The experimental data for this specific compound is limited, and therefore, some values are predicted based on data from homologous long-chain dialkyl malonates.
| Property | Value (Experimental/Predicted) | Reference/Method |
| Molecular Formula | C₁₅H₂₈O₄ | - |
| Molecular Weight | 272.38 g/mol | - |
| CAS Number | 1431-37-4 | - |
| Appearance | Colorless to pale yellow liquid (Predicted) | General |
| Boiling Point | 313.9 °C at 760 mmHg (Predicted) | ChemSrc[1] |
| Density | 0.962 g/cm³ (Predicted) | ChemSrc[1] |
| Refractive Index | 1.443 (Predicted) | ChemSrc[1] |
| Flash Point | 140.8 °C (Predicted) | ChemSrc[1] |
| LogP (Octanol/Water) | 3.62 (Predicted) | ChemSrc[1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone); Insoluble in water (Predicted) | General |
Spectroscopic Data (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1 - 4.2 | Triplet (t) | 4H | -O-CH₂ -CH₂- |
| ~3.3 - 3.4 | Singlet (s) | 2H | O=C-CH₂ -C=O |
| ~1.6 - 1.7 | Quintet (p) | 4H | -O-CH₂-CH₂ -CH₂- |
| ~1.2 - 1.4 | Multiplet (m) | 12H | -CH₂-CH₂ -CH₂ -CH₂ -CH₃ |
| ~0.8 - 0.9 | Triplet (t) | 6H | -CH₂-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C =O |
| ~65 | -O-CH₂ - |
| ~42 | O=C-CH₂ -C=O |
| ~31 | -CH₂-CH₂ -CH₂-CH₂-CH₃ |
| ~28 | -O-CH₂-CH₂ -CH₂- |
| ~25 | -CH₂-CH₂ -CH₂-CH₃ |
| ~22 | -CH₂ -CH₃ |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretch (alkane) |
| ~1750-1730 | Strong | C=O stretch (ester) |
| ~1465 | Medium | C-H bend (methylene) |
| ~1380 | Medium | C-H bend (methyl) |
| ~1250-1150 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS) (Predicted)
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment (Fragmentation Pattern) |
| 272 | Low | [M]⁺ (Molecular ion) |
| 187 | Moderate | [M - C₆H₁₃]⁺ (Loss of a hexyl radical) |
| 171 | High | [M - OC₆H₁₃]⁺ (Loss of a hexyloxy radical) |
| 85 | Moderate | [C₆H₁₃]⁺ (Hexyl cation) |
| 57 | High | [C₄H₉]⁺ (Butyl cation, further fragmentation of the hexyl chain) |
Experimental Protocols
Synthesis of Dihexyl Malonate via Fischer Esterification
This protocol describes a general procedure for the synthesis of dialkyl malonates, which can be adapted for dihexyl malonate.[1][2][3][4][5]
Materials:
-
Malonic acid (1 equivalent)
-
1-Hexanol (2.5 equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add malonic acid, 1-hexanol, and toluene.
-
With stirring, slowly add the catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the reaction is complete (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude dihexyl malonate can be purified by vacuum distillation.
Malonic Ester Synthesis using Dihexyl Malonate
This is a general protocol for the use of a dialkyl malonate in the synthesis of a substituted carboxylic acid.[6][7][8][9][10][11][12][13][14]
Materials:
-
Dihexyl malonate (1 equivalent)
-
Sodium ethoxide or another suitable base (1 equivalent)
-
Anhydrous ethanol or other appropriate solvent
-
Alkyl halide (R-X) (1 equivalent)
-
Aqueous NaOH or KOH solution
-
Aqueous HCl solution
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Enolate Formation: In a three-neck flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add dihexyl malonate dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux for 1-3 hours to drive the Sₙ2 reaction to completion.
-
Hydrolysis (Saponification): Cool the reaction mixture and add an aqueous solution of NaOH or KOH. Heat to reflux to hydrolyze the ester groups to carboxylates.
-
Acidification and Decarboxylation: Cool the mixture in an ice bath and carefully acidify with concentrated HCl. The resulting dicarboxylic acid is often unstable and will decarboxylate upon heating. Gently heat the acidified solution until the evolution of CO₂ ceases.
-
Extraction and Purification: Cool the reaction mixture and extract the desired carboxylic acid product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over an anhydrous salt, and remove the solvent under reduced pressure. The product can be further purified by chromatography or distillation.
Applications in Research and Drug Development
While specific applications for dihexyl malonate are not well-documented, its properties suggest potential utility in several areas, drawing parallels from other long-chain esters and malonates.
Organic Synthesis
-
Synthesis of Lipophilic Carboxylic Acids: The malonic ester synthesis using dihexyl malonate would produce carboxylic acids with a hexyl group attached to the alpha-carbon, or longer chains if a different alkyl halide is used. These lipophilic acids could be of interest as precursors for surfactants, lubricants, or polymers.[15]
-
Precursor for Complex Molecules: Like other malonates, dihexyl malonate can be used in the synthesis of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and other pharmacologically active compounds.[13][16] The hexyl groups might be retained in the final product to enhance its lipophilicity or could be removed during the synthesis.
Potential in Drug Development
-
Prodrug Strategy: The ester functionalities of dihexyl malonate can be hydrolyzed by esterases in the body. This suggests that dihexyl malonate could be used as a scaffold for prodrugs, where the active drug molecule is released upon enzymatic cleavage of the ester bonds.[17][18][19][20] The long hexyl chains could influence the rate of hydrolysis and the biodistribution of the prodrug.[18]
-
Modulation of Biological Membranes: The lipophilic nature imparted by the two hexyl chains could facilitate the interaction of molecules derived from dihexyl malonate with biological membranes. This could be exploited in the design of drugs that target membrane-bound proteins or require passage through the cell membrane.
Safety and Handling
A detailed safety data sheet (SDS) for dihexyl malonate should be consulted before use. Based on data for homologous esters, it is expected to be a combustible liquid with low acute toxicity. However, it may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed. Store in a cool, dry, well-ventilated area away from sources of ignition.
Conclusion
Dihexyl malonate is a potentially valuable, though currently under-researched, member of the dialkyl malonate family. Its significant lipophilicity distinguishes it from more common analogs and suggests applications where this property is advantageous, particularly in the synthesis of specialized organic molecules and potentially in the design of prodrugs. The experimental protocols and predictive spectroscopic data provided in this guide offer a solid foundation for researchers and drug development professionals to begin exploring the utility of this versatile chemical. Further research into its specific reactivity and biological activity is warranted to fully elucidate its potential.
References
- 1. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. benchchem.com [benchchem.com]
- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 13. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. talentchemicals.com [talentchemicals.com]
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- 18. 5′-O-Aliphatic and amino acid ester prodrugs of (−)-β-d-(2R,4R)-dioxolane-thymine (DOT): Synthesis, anti-HIV activity, cytotoxicity and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
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